c-Myc Peptide Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

c-Myc Peptide Trifluoroacetate is a synthetic peptide corresponding to the C-terminal amino acids (410-419) of human c-myc protein, and participates in regulation of growth-related gene transcription.

Wissenschaftliche Forschungsanwendungen

1. Cancer Cell Growth Inhibition and Gene Transcription

c-Myc, a nuclear protein, plays a crucial role in cell transformation and proliferation. Research by Giorello et al. (1998) has shown that a modified peptide derived from c-Myc can interfere with c-Myc DNA binding in vitro, indicating its potential in inhibiting cancer cell growth and affecting gene transcription (Giorello et al., 1998).

2. Facilitating Peptide Synthesis

Carbajo et al. (2019) reported on a handle for protecting the C-terminus of peptides during synthesis, involving low concentration trifluoroacetic acid. This method is useful in the convergent synthesis of long peptides, highlighting its importance in peptide synthesis and potentially in the production of c-Myc peptides (Carbajo et al., 2019).

3. Development of Bioactive Materials

Kubarova et al. (2021) explored the extraction and purification of bioactive materials using trifluoroacetic acid, which could be relevant in the context of developing c-Myc peptide-based materials for various biological applications (Kubarova et al., 2021).

4. Peptide Secondary Structure Determination

Andrushchenko et al. (2007) discussed the removal of trifluoroacetate from peptides, a necessary step for determining peptide secondary structures using infrared absorption spectroscopy. This is significant for the structural analysis of c-Myc peptides (Andrushchenko et al., 2007).

5. Anti-gene PNA Constructs for c-Myc Inhibition

Cutrona et al. (2000) used Peptide Nucleic Acids (PNA) as an anti-gene agent to downregulate c-myc expression in cell cultures, demonstrating a method for inhibiting the c-Myc oncogene (Cutrona et al., 2000).

6. Detection and Characterization of c-Myc Protein

Evan et al. (1985) and Hann et al. (1984) isolated monoclonal antibodies against the c-Myc protein, providing tools for detecting and characterizing this protein in various cell types. This research is foundational in understanding the role and presence of c-Myc in different cellular contexts (Evan et al., 1985); (Hann et al., 1984).

Eigenschaften

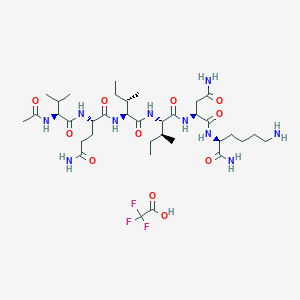

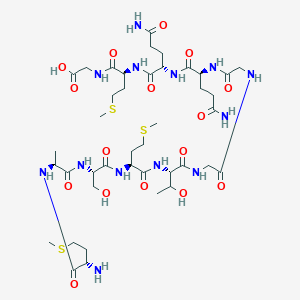

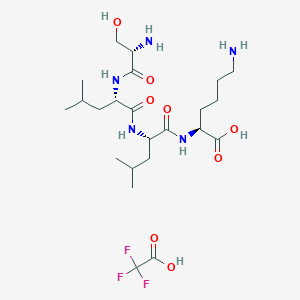

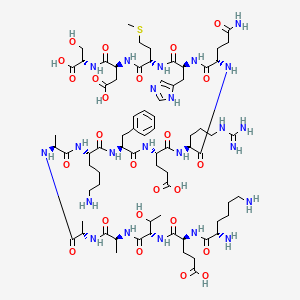

Molekularformel |

C₅₃H₈₇F₃N₁₂O₂₃ |

|---|---|

Molekulargewicht |

1317.32 |

Sequenz |

One Letter Code: EQKLISEEDL |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.